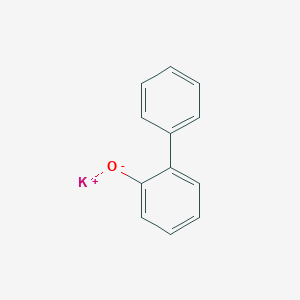

o-Phenylphenol potassium salt

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

13707-65-8 |

|---|---|

Molecular Formula |

C12H10KO |

Molecular Weight |

209.30 g/mol |

IUPAC Name |

potassium;2-phenylphenolate |

InChI |

InChI=1S/C12H10O.K/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9,13H; |

InChI Key |

LEUKGHVZJCKWMI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2[O-].[K+] |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2[O-].[K+] |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2O.[K] |

Other CAS No. |

13707-65-8 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reaction Pathways for O Phenylphenol Potassium Salt

Precursor Synthesis of o-Phenylphenol

The principal route for synthesizing o-phenylphenol involves the catalytic dehydrogenation of specific precursors, namely cyclohexanone dimers or o-cyclohexylphenol google.comresearchgate.netaskfilo.comnih.gov.

The synthesis begins with the condensation of cyclohexanone, which yields dimers such as 2-(1-cyclohexenyl)cyclohexanone researchgate.netnih.gov. These dimers, along with o-cyclohexylphenol, serve as the primary feedstock for the subsequent dehydrogenation step, which converts the cyclic structures into the aromatic o-phenylphenol.

The catalytic dehydrogenation is most effectively achieved using noble metal-based catalysts, with platinum (Pt) being a key component askfilo.com. Research has identified Pt-alkali-γ-Al2O3 as a highly suitable catalyst for the dehydrogenation of o-cyclohexylphenol chemicalbook.com. Catalysts are often formulated by supporting platinum on a carrier, such as activated carbon (Pt/C) or alumina (B75360) (Pt/γ-Al2O3) google.comtandfonline.com.

Further optimization involves the inclusion of other platinum-group metals. For instance, the addition of iridium (Ir) as a co-catalyst to the platinum on a γ-alumina or silica-alumina support has been shown to prevent reductions in activity and selectivity, thereby extending the catalyst's operational life google.com. Assembled Pt-K-Ce/γ-Al2O3 catalysts have also been investigated to enhance performance researchgate.net. While platinum and palladium are common, other noble metals like ruthenium (Ru) are also utilized askfilo.com.

These alkali modifiers function by altering the acidic and basic properties of the catalyst surface. For example, modifying a Pt/C catalyst with an alkali metal carbonate, such as potassium carbonate, helps to inhibit the acidic centers on the carbon support. This suppression of acidity minimizes the decomposition of the cyclohexanone dimer feedstock, a common side reaction, and provides the necessary alkaline conditions that favor the formation of o-phenylphenol, leading to a marked improvement in catalyst selectivity tandfonline.comresearchgate.net. The use of alkali metal salts of sulfur-oxygen acids has also been shown to increase selectivity and prolong the service life of platinum and palladium catalysts gauthmath.com.

Table 1: Effect of Alkali Promoters on Pt/γ-Al2O3 Catalyst Performance

| Promoter | Effect on Acidity/Basicity | Impact on Selectivity | Reference |

| Potassium (K) | Decreased acidity and basicity | Prohibited byproduct formation, improving OPP selectivity | researchgate.net |

| Sodium/Potassium Oxides | Provides alkaline conditions | Enhances selectivity and prolongs catalyst life | google.com |

| Alkali Metal Carbonates | Inhibits acidic centers on support | Greatly improves catalyst selectivity by preventing raw material decomposition | tandfonline.com |

The catalytic dehydrogenation is typically conducted in the vapor phase under controlled temperature and pressure google.com. The reaction temperature is a critical parameter and is generally maintained within a range of 290°C to 420°C researchgate.netgoogle.com. Specific processes have optimized this range to between 320°C and 400°C, with pressures from 0.6 to 2 MPa tandfonline.com. Another study identified optimal conditions at 355°C in a hydrogen-free environment researchgate.net.

The feed rate of the reactants, often expressed as liquid hourly space velocity (LHSV), is another key parameter. One process describes supplying the o-cyclohexylphenol or cyclohexanone dimer condensate along with gaseous hydrogen at an LHSV of 0.1 to 1.5 times the catalyst volume google.com. To maintain catalyst activity over time, the reaction temperature may be elevated stepwise or continuously as the reaction progresses google.com.

Table 2: Reported Vapor-Phase Reaction Parameters for o-Phenylphenol Synthesis

| Parameter | Value | Catalyst System | Reference |

| Temperature | 300 - 420°C | Pt-Ir-Alkali metal oxide/γ-Alumina | google.com |

| Temperature | 290 - 310°C | Copper/magnesia or Palladium-molecular sieve | researchgate.net |

| Temperature | 320 - 400°C | Pt/C modified with alkali metal carbonate | tandfonline.com |

| Pressure | 0.6 - 2 MPa | Pt/C modified with alkali metal carbonate | tandfonline.com |

| Temperature | 330°C | Cu/Ni/Mg/Al hydrotalcite-like precursors | mdpi.com |

| LHSV | 0.48 h⁻¹ | Assembled Pt-K-Ce/γ-Al2O3 | researchgate.net |

While the catalytic dehydrogenation of cyclohexanone derivatives is the primary industrial method, other synthetic pathways exist. One notable alternative route involves the recovery of o-phenylphenol as a by-product during the production of phenol (B47542) through the alkali hydrolysis of chlorobenzene google.com.

Furthermore, research has explored the use of non-noble metal catalysts as a more cost-effective alternative to platinum-group metals. Catalytic systems based on copper, such as Cu/Ni/Mg/Al and Cu/Mg/Al/Zr, have been developed for the dehydrogenation of 2-(1-cyclohexenyl) cyclohexanone mdpi.com. Catalysts like copper/magnesia and palladium-containing molecular sieves have also been employed for this transformation researchgate.net.

Catalytic Dehydrogenation of Cyclohexanone Dimers and o-Cyclohexylphenol

Conversion Mechanisms to o-Phenylphenol Potassium Salt

The conversion of o-phenylphenol to its potassium salt is achieved through a direct acid-base neutralization reaction askfilo.comgauthmath.comchegg.com. O-phenylphenol, like other phenols, is a weak acid due to the hydroxyl group attached to the aromatic ring. This acidic proton can be readily removed by a strong base.

The mechanism involves the reaction of o-phenylphenol with a potassium base, most commonly potassium hydroxide (KOH). In this reaction, the hydroxide ion (OH⁻) from KOH acts as a Brønsted-Lowry base, accepting the proton (H⁺) from the hydroxyl group of o-phenylphenol. This results in the formation of the o-phenylphenolate anion (the conjugate base) and a molecule of water askfilo.comgauthmath.com. The positively charged potassium ion (K⁺) then forms an ionic bond with the negatively charged o-phenylphenolate anion, yielding the final product, this compound researchgate.nettandfonline.comnih.gov.

The reaction is typically carried out in a suitable solvent, and the resulting salt can be isolated by evaporating the solvent chemicalbook.com.

Direct Salification Processes via Alkali Hydroxides (e.g., KOH)

The most straightforward and widely employed method for synthesizing this compound is through the direct reaction of o-phenylphenol with potassium hydroxide (KOH). This process, known as salification, involves the deprotonation of the phenolic hydroxyl group by the hydroxide ion.

The reaction is typically carried out in a suitable solvent that can dissolve both the o-phenylphenol and potassium hydroxide. The choice of solvent is critical and can influence the reaction rate, yield, and purity of the final product. While water can be used, organic solvents are also employed to facilitate the reaction and subsequent isolation of the salt. The stoichiometry of the reaction is a simple 1:1 molar ratio of o-phenylphenol to potassium hydroxide.

Reaction Parameters and Their Influence:

| Parameter | Influence on the Reaction | Typical Conditions |

| Temperature | Affects the rate of reaction and solubility of reactants. Elevated temperatures can speed up the reaction but may also lead to side reactions or degradation if too high. | Often performed at moderately elevated temperatures to ensure complete reaction. |

| Solvent | Influences the solubility of reactants and the ease of product isolation. | Water, ethanol, or other polar solvents. |

| Stoichiometry | A slight excess of either reactant can be used to drive the reaction to completion, but a near 1:1 molar ratio is standard. | Equimolar amounts of o-phenylphenol and potassium hydroxide. |

| Purity of Reactants | The purity of the starting materials directly impacts the purity of the final salt. | High-purity o-phenylphenol and potassium hydroxide are preferred for applications requiring a high-grade product. |

Upon completion of the reaction, the this compound is typically isolated by crystallization, followed by filtration and drying. The final product is a stable, water-soluble salt.

Investigations into "In Situ" Formation during Complex Reactions

Beyond its direct synthesis, this compound can also be formed "in situ" during more complex chemical transformations, particularly in catalytic processes for the synthesis of o-phenylphenol itself. In these reactions, potassium-containing compounds are often used as promoters or modifiers for the primary catalyst.

For instance, in the dehydrogenation of cyclohexanone dimer to produce o-phenylphenol, catalysts are frequently promoted with alkali metal salts, including potassium salts. The addition of a potassium salt, such as potassium carbonate or potassium sulfate (B86663), to the catalyst support can lead to the in-situ formation of this compound on the catalyst surface as the o-phenylphenol is produced. This in-situ generated salt is believed to play a crucial role in enhancing the catalyst's activity, selectivity, and stability.

Comparative Analysis of Salt Formation Efficiencies

The efficiency of salt formation is influenced by the properties of the alkali metal hydroxide used. While direct comparative studies on the formation efficiency of different o-phenylphenoxide salts are not extensively documented in publicly available literature, some general principles of inorganic chemistry can provide insights.

The basicity of alkali metal hydroxides increases down the group in the periodic table (LiOH < NaOH < KOH < RbOH < CsOH). This trend suggests that potassium hydroxide is a stronger base than sodium hydroxide and would therefore be expected to react more readily and completely with the weakly acidic o-phenylphenol.

Factors Influencing the Choice of Alkali Metal:

| Alkali Metal | Basicity | Cost and Availability | Solubility of Salt |

| Sodium (Na) | Lower than K | Generally lower cost and widely available | Sodium o-phenylphenate is highly soluble in water. |

| Potassium (K) | Higher than Na | Generally higher cost than Na compounds | Potassium o-phenylphenate is also highly soluble in water. |

While the higher basicity of potassium hydroxide may offer a kinetic advantage, the choice between sodium and potassium hydroxides in an industrial setting is often dictated by economic factors, including the cost and availability of the raw materials, as well as the specific requirements of the final application.

Principles of Sustainable Synthesis and Process Intensification in this compound Production

In recent years, the chemical industry has placed a growing emphasis on sustainable manufacturing practices and process intensification to reduce environmental impact and improve economic viability. These principles are highly relevant to the production of this compound.

Sustainable Synthesis (Green Chemistry) Approaches:

The application of green chemistry principles to the synthesis of this compound focuses on several key areas:

Atom Economy: The direct salification reaction has a high atom economy, as all the atoms of the reactants are incorporated into the final product and water.

Use of Safer Solvents: Research into the use of greener solvents, such as water or bio-derived solvents, can reduce the environmental footprint of the process mgesjournals.com. Avoiding the use of volatile organic compounds (VOCs) is a primary goal.

Energy Efficiency: Optimizing reaction conditions, such as temperature and pressure, can significantly reduce energy consumption purkh.com. The use of efficient heating and mixing technologies can also contribute to a more sustainable process.

Waste Reduction: Minimizing the formation of byproducts and developing efficient methods for product isolation and purification are crucial for waste reduction.

Process Intensification Strategies:

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. For the production of this compound, several strategies can be considered:

Continuous Flow Reactors: Shifting from traditional batch reactors to continuous flow systems can offer numerous advantages, including improved heat and mass transfer, better process control, and increased safety nih.goveuropa.eu. Continuous flow synthesis can lead to higher yields and purity in shorter reaction times.

Microreactors: The use of microreactors can further enhance the benefits of continuous flow processing, offering extremely high surface-area-to-volume ratios for rapid heat and mass transfer.

Integrated Processes: Combining the synthesis of o-phenylphenol and its subsequent conversion to the potassium salt in a single, integrated process could streamline production and reduce waste.

By embracing the principles of sustainable synthesis and process intensification, the production of this compound can be made more environmentally friendly, economically competitive, and safer.

Advanced Spectroscopic and Analytical Characterization of O Phenylphenol Potassium Salt

Spectroscopic Techniques for Molecular and Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of chemical compounds. By examining the interaction of electromagnetic radiation with the o-phenylphenol potassium salt, detailed information about its molecular vibrations, electronic structure, and the chemical environment of its constituent atoms can be obtained.

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The formation of the potassium salt from o-phenylphenol induces significant and characteristic changes in the vibrational spectrum. The most notable change is the disappearance of the broad O-H stretching band, typically observed between 3200 and 3600 cm⁻¹ in the infrared (IR) spectrum of the parent phenol (B47542). This is a direct consequence of the deprotonation of the hydroxyl group.

Concurrently, the C-O stretching vibration is altered. In o-phenylphenol, this band appears around 1200 cm⁻¹. Upon formation of the phenoxide, the C-O bond gains more double-bond character due to resonance, causing a shift in its stretching frequency. The aromatic C-H and C=C stretching and bending vibrations are also subtly affected by the change in the electronic distribution within the aromatic rings upon salt formation.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in the Raman spectrum of the parent phenol, its disappearance is still a key indicator of salt formation. The symmetric vibrations of the biphenyl (B1667301) ring system are often strong in the Raman spectrum and can provide information about the conformational arrangement of the phenyl rings.

Table 1: Key Vibrational Band Assignments for o-Phenylphenol and its Potassium Salt

| Vibrational Mode | o-Phenylphenol (Approx. Wavenumber, cm⁻¹) | This compound (Approx. Wavenumber, cm⁻¹) | Comment |

|---|---|---|---|

| O-H Stretch | ~3400 (broad) | Absent | Disappearance confirms deprotonation. |

| Aromatic C-H Stretch | 3030-3060 | 3030-3060 | Largely unaffected. |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 (with slight shifts) | Ring vibrations are sensitive to electronic changes. |

| C-O Stretch | ~1211 | Shifted (~1250-1290) | Indicates change in C-O bond order upon phenoxide formation. |

| Out-of-Plane C-H Bend | ~750 | ~750 | Characteristic of ortho-disubstituted benzene (B151609). |

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. In ¹H NMR, the resonance of the phenolic proton in o-phenylphenol, which is typically found downfield, is absent in the spectrum of the potassium salt. The chemical shifts of the aromatic protons are also affected. The formation of the negatively charged phenoxide enhances the electron-donating capacity of the oxygen atom, leading to increased electron density in the aromatic rings (particularly at the ortho and para positions relative to the oxygen). This increased shielding generally causes an upfield shift (to lower ppm values) of the aromatic proton signals compared to the parent phenol.

Similarly, in ¹³C NMR spectroscopy, the carbon atom directly attached to the oxygen (C-O) experiences a significant downfield shift upon deprotonation due to the direct influence of the negative charge. Conversely, the other aromatic carbons, particularly those ortho and para to the oxygen, experience an upfield shift due to increased electron density from resonance effects.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in a suitable solvent like DMSO-d₆

| Nucleus | o-Phenylphenol (Approx. δ, ppm) | This compound (Approx. δ, ppm) | Comment |

|---|---|---|---|

| ¹H (OH) | ~9.5 | Absent | Confirms loss of acidic proton. |

| ¹H (Aromatic) | 6.8 - 7.6 | 6.5 - 7.5 | General upfield shift due to increased shielding. |

| ¹³C (C-O) | ~155 | ~160-165 | Downfield shift of the carbon attached to oxygen. |

| ¹³C (Aromatic) | 115 - 140 | 110 - 145 (with shifts) | Shifts reflect changes in electron distribution. |

High-resolution mass spectrometry provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₂H₉OK), HRMS can confirm the precise molecular mass of the anion [C₁₂H₉O]⁻ or the intact salt in certain ionization modes.

The theoretical exact mass of the o-phenylphenoxide anion is calculated to be 169.0653 Da. HRMS analysis would be expected to yield a measured mass that agrees with this theoretical value to within a few parts per million (ppm), thereby confirming the elemental composition of C₁₂H₉O. The mass of the potassium cation (³⁹K) is 38.9637 Da. Depending on the ionization technique, clusters or adducts involving the potassium ion might also be observed. The mass spectrum of the parent compound, o-phenylphenol, shows a molecular ion at m/z 170, and its fragmentation pattern can serve as a reference. ucdavis.edu

Table 3: High-Resolution Mass Data for o-Phenylphenoxide Anion

| Species | Elemental Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| o-Phenylphenoxide Anion | [C₁₂H₉O]⁻ | 169.0653 |

| Potassium Cation | [³⁹K]⁺ | 38.9637 |

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The aromatic rings of o-phenylphenol contain π-electron systems that give rise to characteristic absorption bands. The primary transitions are typically π → π* transitions.

The formation of the potassium salt and the resulting phenoxide ion leads to a noticeable change in the UV-Vis spectrum. The presence of the non-bonding electrons on the negatively charged oxygen atom allows for n → π* transitions and also enhances the delocalization of the π system through resonance. This increased conjugation and the electron-donating effect of the O⁻ group typically result in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorbance intensity) compared to the parent o-phenylphenol. This phenomenon is well-documented for phenols and their conjugate bases.

Chromatographic Separation and Highly Sensitive Detection Methodologies

Chromatographic techniques are essential for separating components of a mixture and for quantification. Due to the properties of this compound, specific approaches are required for its analysis.

This compound is a non-volatile ionic compound and, therefore, cannot be directly analyzed by gas chromatography. However, GC is a widely used and powerful technique for the analysis of the parent compound, o-phenylphenol. nih.govresearchgate.net To analyze the salt using GC, a sample preparation step is required. This typically involves acidifying the sample to convert the potassium salt back to the volatile o-phenylphenol, followed by extraction into an organic solvent.

Once converted and extracted, the o-phenylphenol can be readily analyzed on a capillary GC column, often one with a non-polar or mid-polarity stationary phase. epa.gov Detection can be achieved using a Flame Ionization Detector (FID) for general-purpose quantification or a Mass Spectrometer (MS) for more selective and sensitive detection. nih.govsigmaaldrich.com GC-MS provides both retention time data for identification and mass spectral data for confirmation of the analyte's identity. For enhanced sensitivity, especially in complex matrices, derivatization of the o-phenylphenol to a less polar and more volatile derivative (e.g., by methylation or silylation) can be performed prior to GC analysis. epa.gov

Table 4: Typical Gas Chromatography Parameters for o-Phenylphenol Analysis

| Parameter | Typical Condition |

|---|---|

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Sample Preparation | Acidification of salt, followed by liquid-liquid extraction. |

| Column | DB-5MS or similar fused-silica capillary column. |

| Injector Temperature | ~250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Mode | Scan or Selected Ion Monitoring (SIM) for higher sensitivity. |

Gas Chromatography (GC) Coupled with Advanced Detectors

Mass Spectrometric Detection (MSD) for Compound Identification

Mass Spectrometric Detection (MSD), particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is an indispensable tool for the definitive identification and quantification of o-Phenylphenol (OPP) and its salt form.

In a typical LC-MS analysis of this compound, the compound would be separated on an HPLC column and then introduced into the mass spectrometer. Using a technique like electrospray ionization (ESI), typically in negative ion mode, the o-phenylphenate anion would be generated. The mass spectrometer would then measure the mass-to-charge ratio (m/z) of this ion. The parent compound, o-Phenylphenol (C12H10O), has a molecular weight of 170.2 g/mol . fao.org The deprotonated molecule, or o-phenylphenate anion [C12H9O]-, would therefore exhibit a prominent signal at an m/z of 169.

Further structural confirmation is achieved through tandem mass spectrometry (MS/MS). In this technique, the precursor ion (m/z 169) is isolated and subjected to collision-induced dissociation (CID), causing it to fragment. The resulting product ions are characteristic of the molecule's structure. For instance, fragmentation of the o-phenylphenate anion can yield specific product ions that help confirm its identity. researchgate.net

GC-MS is also widely used, though it typically requires a derivatization step to make the polar o-Phenylphenol more volatile. nih.govnih.gov For example, OPP can be converted into its trimethylsilyl (B98337) (TMS) ether or pentafluorobenzoyl ester derivative before analysis. nih.govfao.org This approach allows for excellent chromatographic separation and provides characteristic mass spectra for identification. A sensitive GC-MS method was developed to quantify total OPP in human urine by derivatizing it to the pentafluorobenzoyl ester, which was then analyzed using negative-ion chemical ionization. nih.gov

The table below summarizes typical mass spectrometric data used for the identification of o-Phenylphenol.

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Product Ions (m/z) | Reference |

|---|---|---|---|---|

| LC-MS/MS | ESI (-) | 169 ([M-H]⁻) | Data not specified | nih.gov |

| GC-MS (as TMS ether) | EI (+) | 242 (M⁺) | 227, 170, 141 | fao.org |

| GC-MS (as PFB ester) | NCI (-) | 364 (M⁻) | 169, 141 | nih.gov |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of o-Phenylphenol (OPP) from various matrices, including agricultural products and environmental samples. uzh.chnih.gov The method's versatility is enhanced by the availability of multiple detection modes, each offering distinct advantages in terms of sensitivity and selectivity. For this compound, HPLC separates the o-phenylphenate anion from other components in the sample prior to detection.

Typically, reversed-phase HPLC is employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water. uzh.chresearchgate.net This setup allows for the efficient separation of OPP from related phenolic compounds and matrix interferences. A validated method for determining OPP in workplace air utilizes a mobile phase of acetonitrile and water on a C18 column, followed by Diode Array Detection (DAD). uzh.ch

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | C18 | C18 |

| Mobile Phase | Acetonitrile/Water | Methanol/Water (70:30) |

| Detection | Diode Array (DAD) | Fluorescence (FLD) |

| Application | Workplace Air Samples | Fruit Samples |

| Reference | uzh.ch | researchgate.net |

Fluorescence Detection (FLD) for Enhanced Sensitivity

For applications requiring high sensitivity, Fluorescence Detection (FLD) is often the preferred method for quantifying o-Phenylphenol. researchgate.net Phenolic compounds like OPP are naturally fluorescent, absorbing light at a specific excitation wavelength and emitting it at a longer emission wavelength. This property allows for highly sensitive and selective detection, as few compounds in a complex matrix will fluoresce under the same conditions.

Several studies have demonstrated the utility of HPLC-FLD for the determination of OPP residues in citrus fruits and other samples. nih.govresearchgate.netrsc.org The method typically involves setting the fluorescence detector to an excitation wavelength (λEx) of around 285 nm and an emission wavelength (λEm) of approximately 340 nm. researchgate.net This approach provides significantly lower limits of detection (LOD) compared to standard UV-Vis or DAD detection. For instance, an HPLC-FLD method for fungicides in apples and oranges reported an LOD of 0.005 ppm for OPP. researchgate.net Another method for aqueous samples achieved an even lower LOD of 0.1 µg/L after a pre-concentration step. rsc.org

Electrochemical Detection for Redox-Active Species

Electrochemical Detection (ECD) offers another highly sensitive and selective alternative for the analysis of redox-active compounds like o-Phenylphenol. This technique measures the current generated by the oxidation or reduction of the analyte at the surface of an electrode as it elutes from the HPLC column. The phenolic hydroxyl group in o-Phenylphenol is readily oxidizable, making it an excellent candidate for ECD.

While specific HPLC-ECD applications for this compound are less common in recent literature, the principles of detecting potassium ions and phenolic compounds electrochemically are well-established. mdpi.comresearchgate.net An electrochemical sensor can be designed to detect the potassium ion (K+) or to exploit the oxidation of the phenolate (B1203915) group. For instance, solid-state ion-selective electrodes have been developed for the rapid detection of potassium ions in various samples, achieving detection limits in the low millimolar to nanomolar range depending on the sensor design. mdpi.comresearchgate.net By applying a specific potential to the working electrode in an HPLC-ECD system, o-Phenylphenol can be selectively oxidized, generating a current that is proportional to its concentration. This provides a high degree of selectivity, as only compounds that are electroactive at the chosen potential will be detected.

Capillary Electrophoresis (CE) and Hyphenated Techniques (e.g., CE-MS)

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. It offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. For this compound, CE can effectively separate the o-phenylphenate anion from other charged and neutral species. The use of additives like cyclodextrins in the run buffer can further enhance separation selectivity, even allowing for the resolution of chiral compounds. scilit.com

The coupling of Capillary Electrophoresis with Mass Spectrometry (CE-MS) creates a particularly powerful analytical tool. This hyphenated technique combines the superior separation efficiency of CE with the definitive identification capabilities of MS. As the separated analytes elute from the capillary, they are introduced directly into the mass spectrometer. This allows for the determination of the mass-to-charge ratio and fragmentation pattern of the o-phenylphenate anion, providing unambiguous structural confirmation and identification. While CE methods are not as commonly reported for OPP as HPLC or GC, the technique's inherent advantages make it a highly suitable method for complex mixture analysis where high separation power is required. scilit.com

Derivatization Strategies for Analytical Enhancement and Selectivity

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For o-Phenylphenol, derivatization is most commonly employed to enhance its performance in Gas Chromatography (GC) and Mass Spectrometry (MS). nih.govfao.org The primary goals are to increase the compound's volatility and thermal stability and to improve its chromatographic behavior and detection sensitivity.

Common derivatization strategies for the phenolic hydroxyl group include:

Silylation: Reacting OPP with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar -OH group into a nonpolar trimethylsilyl (-OTMS) ether. This derivative is more volatile and less prone to peak tailing in GC analysis. fao.org

Acylation: OPP can be converted into an ester derivative. A widely used method involves reaction with pentafluorobenzoyl chloride to form the pentafluorobenzoyl ester. This derivative is highly electronegative, making it exceptionally sensitive for detection by GC with Electron Capture Detection (ECD) or negative-ion chemical ionization mass spectrometry (NCI-MS). nih.gov

More advanced strategies for phenols involve using click-chemistry reactions. For example, the reaction of phenolic compounds with 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) creates a derivative that provides a characteristic neutral loss of 119 Da during MS/MS analysis, serving as a diagnostic marker for the presence of a phenolic compound. researchgate.net These derivatization techniques not only facilitate analysis but also enhance selectivity by introducing a unique chemical tag that distinguishes the analyte from matrix interferences.

| Reagent | Derivative Formed | Analytical Technique | Purpose | Reference |

|---|---|---|---|---|

| BSTFA | Trimethylsilyl (TMS) ether | GC-MS | Increase volatility, improve peak shape | fao.org |

| Pentafluorobenzoyl Chloride | Pentafluorobenzoyl ester | GC-MS (NCI) | Enhance sensitivity for mass spectrometry | nih.gov |

| PTAD | PTAD adduct | MS/MS | Provide diagnostic fragmentation for identification | researchgate.net |

Pre-Column Derivatization with Specific Reagents (e.g., 4-Nitrobenzoyl Chloride, Ferrocenecarboxylic Acid Chloride)

Pre-column derivatization involves reacting the analyte with a specific reagent before its introduction into the chromatographic system. This approach is widely used to improve the analytical performance for phenolic compounds like OPP.

Derivatization with 4-Nitrobenzoyl Chloride (4-NB-Cl)

A common strategy for enhancing the ultraviolet (UV) detection of phenols is derivatization with 4-nitrobenzoyl chloride. This reagent reacts with the hydroxyl group of o-phenylphenol to form a 4-nitrobenzoyl ester derivative, which exhibits strong UV absorbance. A high-performance liquid chromatography (HPLC) method with UV detection has been developed for the simultaneous determination of several phenols, including o-phenylphenol (also referred to as 2-phenylphenol (B1666276) or 2-PP), after pre-column derivatization with 4-NB-Cl. scirp.orgscirp.org

The derivatization reaction is typically carried out in a buffered, slightly alkaline medium to facilitate the reaction. Optimal conditions have been established at a pH of 8.5 in a borate (B1201080) buffer, with the reaction proceeding at 50°C for 1 minute. scirp.org Under these conditions, the derivatization of o-phenylphenol and other phenols reaches a plateau, ensuring reproducible results. scirp.orgscirp.org The resulting 4-nitrobenzoyl derivatives are well-separated using a Cholester column, with the derivative of o-phenylphenol (4-NB-2-PP) having a retention time of approximately 7.4 minutes. scirp.org

Table 1: HPLC-UV Derivatization Conditions and Retention Time for o-Phenylphenol

| Parameter | Value | Reference |

| Derivatization Reagent | 4-Nitrobenzoyl Chloride | scirp.org |

| Buffer | 0.1 M Borate Buffer | scirp.org |

| pH | 8.5 | scirp.org |

| Reaction Time | 1 minute | scirp.org |

| Reaction Temperature | 50°C | scirp.org |

| HPLC Column | Cholester | scirp.org |

| Retention Time (4-NB-2-PP) | 7.4 minutes | scirp.org |

Derivatization with Ferrocenecarboxylic Acid Chloride

For highly sensitive and selective analysis, particularly with gas chromatography (GC), ferrocene-based derivatizing agents are employed. A method for analyzing o-phenylphenol in citrus fruits utilizes derivatization with ferrocenecarboxylic acid chloride. nih.gov In this procedure, OPP is first extracted from the sample matrix with a solvent like dichloromethane (B109758) and then reacted with the reagent. nih.gov

This reaction tags the OPP molecule with a ferrocene (B1249389) group. The resulting derivative can be sensitively determined by gas chromatography coupled with either an atomic emission detector (AED) in the iron-selective mode or a mass spectrometric (MS) detector. nih.gov This approach offers the advantage of a very simple and rapid sample cleanup, which involves removing excess reagent on an alumina (B75360) minicolumn. nih.gov The method is sensitive enough to detect OPP at nanogram-per-gram levels in fruit samples. nih.gov

Hydrolysis-Based Derivatization for Conjugated Forms

In biological and environmental systems, o-phenylphenol can exist in conjugated forms, primarily as glucuronide (OPP-G) and sulfate (B86663) (OPP-S) metabolites. nih.gov To quantify the total OPP exposure or presence, a hydrolysis step is required to release the free o-phenylphenol from these conjugates before analysis. This cleavage is typically achieved through enzymatic or acid-catalyzed hydrolysis.

Monitoring of OPP exposure has traditionally been performed by measuring the parent compound after urine hydrolysis. nih.gov This can be accomplished using enzymes like β-glucuronidase and arylsulfatase or through the application of a mineral acid. nih.gov For instance, in the analysis of OPP metabolites in oranges, conjugates were identified by isolation followed by acid hydrolysis with 1 N HCl, which successfully cleaved the conjugates to release free OPP for subsequent HPLC analysis. fao.org Similarly, enzymatic hydrolysis using β-glucosidase has been shown to release OPP from its glucose conjugate. fao.org

However, recent studies have highlighted potential inaccuracies with enzymatic methods. A comparative analysis of OPP levels in urine found that using a β-glucuronidase/arylsulfatase enzyme deconjugation method can lead to an underestimation of OPP levels when compared to direct measurement of the conjugates or a chemical hydrolysis method. nih.gov This suggests that the efficiency of enzymatic hydrolysis can be a critical variable. For robust quantification of total OPP, direct measurement of the conjugated forms via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a validated chemical hydrolysis procedure may be preferred. nih.gov

Method Validation and Performance Metrics in Quantitative Analysis

The validation of an analytical method is essential to ensure its reliability for a specific application. demarcheiso17025.com This process involves evaluating several key performance characteristics to demonstrate that the method is suitable for its intended purpose. demarcheiso17025.com For the quantitative analysis of o-phenylphenol, these metrics include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (as recovery), and precision.

A validated HPLC-DAD method for determining o-phenylphenol in workplace air reported a mean recovery of 94% and an expanded uncertainty of 27% to 30% over a concentration range of 0.5 to 10 mg/m³. uzh.ch The limit of quantification (LOQ) for this method was established at 0.0183 mg/m³. uzh.ch

For the HPLC-UV method involving derivatization with 4-nitrobenzoyl chloride, validation demonstrated good performance. scirp.orgresearchgate.net The calibration plot for the o-phenylphenol derivative was linear in the range of 0.02 to 0.9 mg/L, with a coefficient of determination (r²) of ≥0.9928. scirp.orgsemanticscholar.org The lower limit of detection was 0.006 to 0.05 mg/L. researchgate.net Precision, indicated by the coefficient of variation, was less than 12.0%, and recovery from spiked tap water samples was satisfactory. researchgate.net

Another validated method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) after magnetic solid-phase extraction reported excellent linearity over a concentration range of 1–1000 μg L⁻¹ (R² ≥ 0.9996). rsc.org The limit of detection for OPP was 0.1 μg L⁻¹, and the relative standard deviation (RSD) was less than 10.6%. rsc.org

Table 2: Summary of Method Validation and Performance Metrics for o-Phenylphenol Analysis

| Analytical Method | Linearity Range | r² / R² | LOD | LOQ | Recovery | Precision (RSD) | Reference |

| HPLC-DAD (Air Samples) | 0.5 - 10 mg/m³ | N/A | N/A | 0.0183 mg/m³ | 94% | N/A | uzh.ch |

| HPLC-UV (with 4-NB-Cl) | 0.02 - 0.9 mg/L | ≥0.9928 | 0.006 - 0.05 mg/L | N/A | Satisfactory | < 12.0% | scirp.orgresearchgate.net |

| HPLC-FLD (MSPE) | 1 - 1000 μg/L | ≥0.9996 | 0.1 μg/L | N/A | N/A | < 10.6% | rsc.org |

| GC-AED/MS (with Ferrocenecarboxylic Acid Chloride) | N/A | N/A | 2 ng/g | N/A | 101-106% | 8-13% | nih.gov |

N/A: Not Available in the cited source.

These performance metrics confirm that with appropriate sample preparation, derivatization, and instrumentation, o-phenylphenol can be accurately and reliably quantified at trace levels in various matrices. The choice of method depends on the required sensitivity, the sample matrix, and the available instrumentation. demarcheiso17025.com

Theoretical and Computational Chemistry Investigations on O Phenylphenol Potassium Salt

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is widely employed to predict a variety of molecular properties with high accuracy. For o-Phenylphenol potassium salt, DFT calculations can elucidate its fundamental chemical characteristics.

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. mdpi.com Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), researchers can calculate the most stable three-dimensional structure of this compound. mdpi.comfigshare.com This process involves calculating bond lengths, bond angles, and dihedral angles that define the molecular conformation. mdpi.com

Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements (conformers) of a molecule and their relative energies. chemrxiv.orgchemrxiv.org For this compound, a key aspect would be determining the dihedral angle between the two phenyl rings and the orientation of the potassium ion relative to the phenoxide oxygen. The potential energy surface can be scanned by systematically changing this dihedral angle to identify the global minimum energy conformer and any local minima, which provides insight into the molecule's flexibility. chemrxiv.org

Table 1: Illustrative Optimized Geometric Parameters for o-Phenylphenol Anion This table presents hypothetical data typical of what would be obtained from a DFT geometry optimization calculation.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O | 1.27 Å |

| Bond Length | C-C (inter-ring) | 1.48 Å |

| Bond Angle | C-C-O | 121.5° |

| Dihedral Angle | C-C-C-C (inter-ring) | 45.2° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.orgossila.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. ossila.comyoutube.com

DFT calculations can accurately determine the energies of the HOMO and LUMO. The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO's energy relates to the electron affinity and electrophilicity. ossila.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis would reveal the distribution of these orbitals, indicating which parts of the molecule are most likely to participate in electron-transfer processes.

Table 2: Example Frontier Molecular Orbital Data This table provides an example of results from an FMO analysis.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.85 | Primarily located on the phenoxide oxygen and phenyl ring. |

| LUMO | -1.12 | Distributed over the biphenyl (B1667301) system. |

| Energy Gap (ΔE) | 4.73 | Indicates high kinetic stability. |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. researchgate.net The MEP map uses a color scale to identify regions of varying electron density. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions with near-zero potential.

For this compound, an MEP map would clearly show the most negative potential centered around the phenoxide oxygen atom, confirming it as the primary site for interaction with the potassium cation and other electrophiles. researchgate.net The aromatic rings would show regions of negative potential (π-electron clouds) above and below the plane, while the hydrogen atoms would represent areas of slight positive potential. This analysis is invaluable for predicting sites of intermolecular interactions, including hydrogen bonding. researchgate.net

Theoretical vibrational spectroscopy, performed using DFT calculations, is a powerful method for interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, one can predict the vibrational frequencies and their corresponding intensities. scispace.com

For this compound, a DFT frequency calculation would provide a set of vibrational modes, which can be animated to visualize the specific atomic motions involved (e.g., C-H stretching, C-C ring breathing, C-O stretching). scispace.com Comparing the calculated spectrum with an experimental one allows for a detailed and unambiguous assignment of the observed spectral bands to specific molecular vibrations. This comparison often requires the use of a scaling factor to correct for approximations in the theoretical model and anharmonicity. scispace.com Such an analysis confirms the molecular structure and provides insight into the strength and nature of its chemical bonds.

Molecular Dynamics (MD) Simulations for Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior in different environments, such as in solution. pitt.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Reactivity and Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a compound with its biological activity or environmental fate. ecetoc.org QSAR models are built by developing mathematical equations that relate numerical descriptors of a molecule's structure (e.g., molecular weight, logP, electronic properties) to an observed property. ecetoc.orgrsc.org

For this compound, QSAR models could be used to predict its potential environmental impact without extensive experimental testing. ecetoc.org For instance, by using descriptors derived from its structure, a QSAR model could estimate its biodegradability, potential for bioaccumulation, or toxicity to aquatic organisms. rsc.orgindustrialchemicals.gov.au In the case of o-Phenylphenol and its salts, available data suggest they are readily biodegradable and have low bioaccumulation potential. industrialchemicals.gov.au A QSAR model would attempt to predict these outcomes based on structural features like the presence of the hydroxyl/phenoxide group and the aromatic rings, which are known to be susceptible to microbial degradation pathways. These predictive models are valuable tools for screening chemicals and prioritizing them for further experimental evaluation. ecetoc.org

Development of Predictive Models based on Quantum Topological Molecular Similarity (QTMS) Descriptors

The development of predictive models for the properties and activities of chemical compounds has been significantly advanced by the application of computational methods. One such approach, Quantum Topological Molecular Similarity (QTMS), offers a powerful tool for creating Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. This method is rooted in the quantum theory of atoms in molecules (AIM), which provides a rigorous basis for analyzing electron density to extract chemical information.

While specific predictive models for this compound using QTMS descriptors are not extensively documented in dedicated public literature, the foundational principles and successful applications of this methodology to closely related phenolic compounds provide a strong basis for its applicability. Studies on various phenol (B47542) derivatives have demonstrated the utility of QTMS in correlating molecular structure with biological activity and physicochemical properties. nih.govnih.govacs.org

The QTMS methodology involves a multi-step process:

Quantum Chemical Calculations: The initial step involves performing high-level ab initio quantum chemical calculations to obtain the wave function of the molecule. From the wave function, the electron density distribution is calculated.

Topological Analysis: The topology of the electron density is then analyzed using AIM theory. This analysis identifies critical points (bond, ring, and cage critical points) in the electron density, which define the boundaries of atoms within the molecule and characterize the nature of the chemical bonds.

Descriptor Generation: A variety of quantum topological descriptors are then derived from this analysis. These descriptors quantify various aspects of the electronic structure, such as atomic charges, bond orders, and properties at the bond critical points (e.g., electron density, Laplacian of electron density, and ellipticity).

Chemometric Analysis: Finally, statistical methods, such as partial least squares (PLS) regression, are employed to build a mathematical model that correlates the calculated QTMS descriptors with an observed property or activity (e.g., toxicity, reactivity, or pKa). nih.gov

For this compound, the application of QTMS would involve calculating a matrix of descriptors that capture the electronic features of the phenoxide anion and the influence of the potassium cation. Research on other phenols has shown that QTMS can effectively model properties like pKa, which is directly relevant to the formation and stability of the potassium salt. acs.org Furthermore, QSAR studies on the toxicity of phenol derivatives have successfully used QTMS to identify the molecular fragments whose electronic properties are key contributors to their biological effects. nih.gov In these studies, the electronic features of the phenolic hydroxyl group (C-O-H) were found to be particularly significant, a finding that would be directly transferable to the C-O-K+ moiety in this compound. nih.gov

A hypothetical application of QTMS to a series of substituted phenylphenol potassium salts could lead to predictive models for properties such as solubility, reactivity in specific chemical transformations, or biological activity. The generated descriptors would provide detailed electronic information, as indicated in the table below, which could be used to build these models.

Table 1: Illustrative QTMS Descriptors for Predictive Modeling

| Descriptor Type | Description | Potential Application for this compound |

|---|---|---|

| Atomic Properties | Integrated properties over the atomic basin, such as atomic charge (q(Ω)) and atomic energy (E(Ω)). | Predicting the reactivity of the oxygen atom and the influence of the phenyl substituent. |

| Bond Critical Point (BCP) Properties | Properties at the point of minimum electron density between two bonded atoms, including electron density (ρ(r_b)), Laplacian of electron density (∇²ρ(r_b)), and ellipticity (ε). | Characterizing the nature and strength of the C-O and C-C bonds in the phenoxide ring, and their influence on reactivity. |

By leveraging the insights from studies on similar phenolic systems, it is evident that the QTMS approach holds significant promise for the development of robust and mechanistically informative predictive models for this compound.

Mechanistic Insights from Computational Approaches in Chemical Transformations

Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions, offering insights into transition states, reaction pathways, and the factors that control reactivity and selectivity. For this compound, the key reactive species is the o-phenylphenoxide anion. Theoretical studies on the simpler phenoxide ion offer a foundational understanding of its reactivity, which can be extended to the more complex o-phenylphenoxide system.

Computational investigations into the chemical transformations of phenoxides often employ methods like Density Functional Theory (DFT) to map out the potential energy surface of a reaction. These studies can reveal the step-by-step process of bond formation and breakage, and identify the structures of intermediates and transition states.

A key area of interest is the alkylation of phenoxides, a fundamental reaction in organic synthesis. Theoretical studies on the alkylation of the phenoxide ion have explored the competition between O-alkylation (reaction at the oxygen atom) and C-alkylation (reaction at the carbon atoms of the aromatic ring). These studies have shown that in the gas phase, O-alkylation is significantly more favorable. However, the solvent plays a crucial role in modulating this reactivity, and computational models that include solvent effects are necessary to accurately predict reaction outcomes in solution. While solvent effects can favor C-alkylation, O-alkylation often remains the preferred pathway.

For this compound, the presence of the phenyl group at the ortho position introduces steric and electronic effects that would influence the regioselectivity of its reactions. Computational studies could be employed to investigate how this substituent affects the relative energies of the transition states for attack at the oxygen versus the different positions on the aromatic ring.

Table 2: Computational Parameters for Mechanistic Studies of Phenoxide Reactions

| Computational Method | Information Gained | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometries of reactants, products, intermediates, and transition states. Reaction energies and activation barriers. | Determining the preferred reaction pathways for transformations such as alkylation, acylation, or oxidation. |

| Solvation Models (e.g., PCM, SMD) | Simulates the effect of the solvent on the reaction energetics. | Predicting how the reaction mechanism and selectivity might change in different solvent environments. |

| NBO (Natural Bond Orbital) Analysis | Provides information about charge distribution and orbital interactions. | Understanding the electronic factors that govern the reactivity of the phenoxide anion. |

| IRC (Intrinsic Reaction Coordinate) Calculations | Confirms that a calculated transition state connects the correct reactant and product. | Validating the computed reaction mechanism. |

Furthermore, computational approaches can provide insights into the role of the potassium cation. While often treated as a simple spectator ion, the K+ can coordinate to the phenoxide oxygen and potentially to the π-system of the aromatic rings, influencing the charge distribution and steric accessibility of the reactive sites. Studies on the crystal structure of potassium phenoxide have shown that the potassium ion is coordinated to multiple oxygen atoms and a phenyl ring, highlighting the importance of such interactions. acs.orgnih.gov

Reaction Mechanisms and Chemical Transformations Involving O Phenylphenol Potassium Salt

Dissociation and Speciation Dynamics in Environmental Systems

The behavior and fate of o-phenylphenol potassium salt in environmental systems are largely governed by its dissociation and speciation, which are influenced by the surrounding chemical conditions. As the salt of a weak acid, its existence in either the ionized or undissociated form is primarily dictated by the pH of the aqueous medium.

pH-Dependent Equilibrium with Undissociated o-Phenylphenol (Free Acid)

In aqueous solutions, this compound readily dissociates into the potassium cation (K⁺) and the o-phenylphenate anion. This anion then enters a pH-dependent equilibrium with its conjugate acid, the undissociated o-phenylphenol (OPP). O-phenylphenol is a weak acid, and as such, the position of this equilibrium is crucial in determining the dominant species in a given environment. industrialchemicals.gov.au

The equilibrium can be represented as follows:

C₁₂H₉O⁻K⁺ ⇌ C₁₂H₉O⁻ + K⁺ C₁₂H₉O⁻ + H₂O ⇌ C₁₂H₁₀O + OH⁻

In environmentally relevant pH ranges, typically between 4 and 9, the equilibrium favors the formation of the undissociated free acid, o-phenylphenol. industrialchemicals.gov.au This is a critical aspect of its environmental behavior, as the speciation influences its solubility, partitioning, and bioavailability. The much higher water solubility of the potassium salt facilitates its dissolution, but the subsequent equilibrium at common environmental pH levels leads to the prevalence of the less soluble free acid form. industrialchemicals.gov.au

Influence of Cationic Counterions on Dissociation and Aqueous Behavior

The nature of the cationic counterion can influence the properties of the salt and, to some extent, its behavior in aqueous solutions. While this compound is noted for its high water solubility, the specific influence of the potassium ion compared to other cations, such as sodium, on the dissociation and subsequent behavior of the o-phenylphenate anion is a subject of interest. industrialchemicals.gov.au

Oxidative Degradation Pathways and Metabolite Formation

o-Phenylphenol, the active form of this compound in many environments, can undergo oxidative degradation through various pathways, leading to the formation of several metabolites. These transformation processes are key to understanding its environmental persistence and the potential for the formation of new chemical species.

Hydroxylation Reactions Leading to Phenylhydroquinone (PHQ)

A primary oxidative degradation pathway for o-phenylphenol is hydroxylation, which results in the formation of phenylhydroquinone (PHQ). This transformation has been identified as a significant step in the metabolic activation of o-phenylphenol.

Photolysis studies conducted in water have demonstrated that the irradiation of o-phenylphenol leads to the formation of several degradation products, with phenylhydroquinone being one of the main identified compounds. industrialchemicals.gov.au This suggests that environmental processes such as exposure to sunlight can initiate the hydroxylation of o-phenylphenol.

Subsequent Oxidation to Phenyl-1,4-benzoquinone (PBQ) and Reactive Species Generation

Following its formation, phenylhydroquinone can be further oxidized to form phenyl-1,4-benzoquinone (PBQ). This subsequent oxidation step is a critical part of the degradation cascade. Like the initial hydroxylation, this transformation has been observed in photolysis studies of o-phenylphenol in water. industrialchemicals.gov.au

The formation of PBQ is significant as quinones are a class of compounds known for their chemical reactivity. The conversion of a hydroquinone to a quinone is a redox-active process that can involve the generation of reactive oxygen species. This transformation from PHQ to PBQ highlights a pathway through which o-phenylphenol can be degraded into different, potentially more reactive, chemical entities in the environment. The industrial preparation of 1,4-benzoquinone, a related compound, often involves the oxidation of hydroquinone, underscoring the facility of this type of chemical conversion. atamanchemicals.comwikipedia.org

Chemical Stability and Degradation Kinetics in Diverse Chemical Environments

o-Phenylphenol is considered to be readily biodegradable. industrialchemicals.gov.au In addition to biodegradation, abiotic degradation processes, particularly phototransformation in water, play a significant role in its dissipation. Studies on the photodegradation of o-phenylphenol in water have shown that it is a rapid process. industrialchemicals.gov.au

The following table summarizes the degradation half-life (DT50) of o-phenylphenol in an aqueous environment:

| Degradation Process | Half-life (DT50) | Conditions |

| Photodegradation in water | 0.3–5.3 days | - |

The rate of degradation of phenolic compounds can be influenced by various factors in the chemical environment. For instance, the presence of hydroxyl radicals (•OH) can significantly accelerate the degradation of phenolic compounds. The second-order rate constants for the reaction of some phenolic compounds with •OH have been determined to be in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹. While specific kinetic data for the reaction of this compound with various oxidants in diverse chemical environments are not extensively detailed, the available information on o-phenylphenol indicates a relatively low persistence in environments where light is present. industrialchemicals.gov.au

Role in Catalyzed Chemical Reactions (e.g., as a co-catalyst component in o-phenylphenol synthesis)

A comprehensive review of scientific literature and patent databases reveals that while potassium compounds are utilized as promoters or modifiers in the catalytic synthesis of o-phenylphenol (OPP), there is no direct evidence to suggest that this compound itself functions as a co-catalyst in these reactions. The synthesis of OPP, typically through the dehydrogenation of precursors like cyclohexanone dimer or 2-(1-cyclohexenyl) cyclohexanone, often employs catalysts such as platinum supported on alumina (B75360) (Pt/γ-Al₂O₃) or carbon (Pt/C). researchgate.net The performance of these catalysts can be significantly enhanced by the addition of potassium salts like potassium sulfate (B86663) (K₂SO₄) or potassium carbonate (K₂CO₃). researchgate.net

The primary role of these potassium promoters is to modify the chemical properties of the catalyst support. Research indicates that the addition of potassium to a Pt/γ-Al₂O₃ catalyst leads to a decrease in the acidity and basicity of the support. This modification of the catalyst's surface chemistry is crucial for improving the selectivity of the reaction towards o-phenylphenol. By neutralizing acidic sites on the catalyst support, the potassium promoter helps to prevent undesirable side reactions, such as the decomposition of the reactant materials. This, in turn, leads to a higher yield of the desired o-phenylphenol product. researchgate.net

For instance, studies on Pt/γ-Al₂O₃ catalysts have shown that the introduction of a K₂SO₄ promoter weakens the acid-base strength of the catalyst and reduces the number of acid-base sites. researchgate.net This adjustment in the catalyst's properties also influences the adsorption of intermediate products and hydrogen, further inhibiting the formation of byproducts and thereby increasing the selectivity for OPP. researchgate.net Similarly, patents describe the modification of Pt/C catalysts with alkali metal carbonates, including potassium carbonate, to provide a suitable alkaline environment for the formation of o-phenylphenol and to enhance the catalyst's selectivity.

While the o-phenylphenol product can form a potassium salt under the alkaline conditions of the reaction, the available scientific literature does not describe this salt as an active co-catalyst that participates in the catalytic cycle. The function of potassium is consistently attributed to its role as a promoter that modifies the primary catalyst.

The table below summarizes the effect of potassium promoters on catalyst performance in o-phenylphenol synthesis, based on available research findings.

| Catalyst System | Potassium Promoter | Precursor | Key Findings |

| 0.5% Pt/γ-Al₂O₃ | K₂SO₄ | o-Cyclohexenylcyclohexanone | Decreased acidity and basicity of the catalyst support, weakened acid-base strength, reduced acid-base sites, and improved selectivity for o-phenylphenol. researchgate.net |

| Pt/C | Alkali Metal Carbonate (including K₂CO₃) | Cyclohexanone Dimer | Inhibited decomposition of the reactant by neutralizing acid sites on the carbon support and provided a favorable alkaline condition for the reaction, leading to higher selectivity. |

Table 1: Effect of Potassium Promoters on Catalyst Performance in o-Phenylphenol Synthesis

Biodegradation Processes in Aquatic and Terrestrial Compartments

Biodegradation is a primary pathway for the breakdown of o-phenylphenol in both water and soil environments, mediated by microorganisms that utilize the compound as a carbon source.

Assessment of Ready Biodegradability in Water (e.g., OECD Guidelines)

o-Phenylphenol is classified as readily biodegradable. industrialchemicals.gov.au A study following the OECD Test Guideline 301B (CO2 Evolution Test) demonstrated significant mineralization of the compound over a 28-day period. industrialchemicals.gov.au The guideline for passing this test requires reaching at least 60% of the theoretical CO2 production within a 10-day window once 10% biodegradation is reached. oecd.orgsitubiosciences.comsmithers.com The study on o-phenylphenol showed 70.8–75.7% CO2 evolution after 28 days, confirming its status as readily biodegradable. industrialchemicals.gov.au Furthermore, the results indicated that the substance is very close to or meets the 10-day window criterion, with CO2 evolution reaching 62.8–67.7% by day 11. industrialchemicals.gov.au

| Time Point | % CO2 Evolution (Mineralization) | Test Guideline |

|---|---|---|

| Day 11 | 62.8–67.7% | OECD TG 301B |

| Day 28 | 70.8–75.7% | OECD TG 301B |

Microbial Biotransformation Pathways and Identification of Degradation Products

Microbial degradation of o-phenylphenol involves specific enzymatic pathways that break down the aromatic structure. The bacterium Sphingomonas haloaromaticamans has been identified as capable of rapidly degrading OPP. researchgate.net Genomic analysis of this strain suggests a metabolic pathway where OPP is first transformed into intermediates such as 2,3-dihydroxybiphenyl, benzoic acid, and catechol. researchgate.net These intermediates are subsequently funneled into the Krebs cycle through ortho-cleavage pathways. researchgate.netfrontiersin.org The degradation by S. haloaromaticamans was observed to be swift, with the formation and subsequent reduction of benzoic acid peaking at 17 hours. researchgate.net Another metabolite, phenylhydroquinone (PHQ), has also been identified in biological systems. fao.orgnih.gov

Abiotic Degradation Mechanisms

In addition to biodegradation, o-phenylphenol is subject to several abiotic degradation processes that contribute to its removal from the environment.

Photodegradation Kinetics and Product Analysis

Photodegradation, or the breakdown of a compound by light, is a significant fate process for o-phenylphenol in aquatic environments. Studies have shown that OPP is rapidly photodegraded in water, with a dissipation half-life (DT50) ranging from 0.3 to 5.3 days. industrialchemicals.gov.au Analysis of the degradation products resulting from photolysis in air-saturated water has identified three main compounds. industrialchemicals.gov.au

| Degradation Product | Acronym | CAS Number |

|---|---|---|

| Phenylhydroquinone | PHQ | 1079-21-6 |

| Phenylbenzoquinone | PBQ | 363-03-1 |

| 2-Hydroxydibenzofuran | 2OHDBF | 86-77-1 |

Hydrolysis and Other Chemical Transformations in Aqueous Matrices

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is not considered a relevant degradation mechanism for o-phenylphenol. industrialchemicals.gov.au A study conducted according to OECD Guideline 111 found that less than 10% of the compound hydrolyzed over a 5-day period. industrialchemicals.gov.au This slow rate implies a hydrolysis half-life (DT50) of more than one year, indicating that the compound is stable to hydrolysis under typical environmental conditions. industrialchemicals.gov.au

Atmospheric Degradation by Reactive Species (e.g., Hydroxyl Radicals, Nitrate Radicals)

Once in the atmosphere, o-phenylphenol is susceptible to degradation by reactive chemical species, primarily hydroxyl radicals (•OH). industrialchemicals.gov.aucopernicus.orgcopernicus.org These highly reactive radicals are the main "cleansing agent" in the troposphere and are responsible for initiating the oxidation of most atmospheric pollutants. copernicus.org Calculated values for the indirect photodegradation of o-phenylphenol in the air indicate that this process is rapid. The estimated atmospheric half-life for the reaction with hydroxyl radicals is 0.6 days, based on a 24-hour day and a typical OH radical concentration of 0.5 x 10^6 molecules/cm³. industrialchemicals.gov.au This suggests that o-phenylphenol that partitions to the atmosphere is degraded relatively quickly.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| o-Phenylphenol (OPP) |

| Sodium o-phenylphenate |

| 2,3-dihydroxybiphenyl |

| Benzoic acid |

| Catechol |

| Phenylhydroquinone (PHQ) |

| Phenylbenzoquinone (PBQ) |

| 2-Hydroxydibenzofuran (2OHDBF) |

Applications in Advanced Chemical Synthesis and Material Science

o-Phenylphenol Potassium Salt as an Intermediate in Organic Synthesis

This compound, along with its parent compound o-phenylphenol (OPP), serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules. Its chemical reactivity, stemming from the nucleophilic phenoxide group and the biphenyl (B1667301) structure, allows for its integration into various synthetic pathways, leading to the production of high-value chemical products.

o-Phenylphenol and its salts are pivotal starting materials in the production of specialized dyes and high-performance resins. In the synthesis of dyes, the biphenyl moiety of o-phenylphenol can be chemically modified to create chromophoric systems, which are responsible for the color of the dye. These dyes find applications in various industries, including textiles and printing. google.comwikipedia.orgiarc.fratamanchemicals.comnih.govindustrialchemicals.gov.au

In the realm of resin production, o-phenylphenol is used to synthesize novel phenolic resins. By replacing phenol (B47542) with o-phenylphenol in the polymerization process, resins with enhanced properties can be obtained. These o-phenylphenol-based resins exhibit high thermal stability and low water absorption, making them suitable for manufacturing water- and alkali-stable paints and coatings. google.com The incorporation of the bulky phenyl group into the polymer backbone contributes to these improved characteristics.

Below is a table summarizing the key advantages of using o-phenylphenol in the synthesis of advanced resins:

| Property | Advantage of o-Phenylphenol-based Resins |

| Thermal Stability | High |

| Water Absorption | Low |

| Chemical Resistance | Excellent resistance to water and alkali |

| Application | High-performance paints and coatings |

The rubber industry utilizes o-phenylphenol and its salts as intermediates in the manufacturing of various specialty chemicals that enhance the properties and durability of rubber products. wikipedia.orgiarc.fratamanchemicals.comnih.gov These chemicals can function as antioxidants, antiozonants, or vulcanizing agents, which are crucial for the performance and lifespan of tires and other rubber goods. researchgate.net

Furthermore, o-phenylphenol serves as a precursor for the synthesis of plasticizers. wikipedia.orgatamanchemicals.com Plasticizers are additives that increase the flexibility and durability of plastics. In the manufacturing of thermoplastics, o-phenylphenol-derived plasticizers can be incorporated to modify the physical properties of the final product, making it more pliable and easier to process. industrialchemicals.gov.au

o-Phenylphenol is a key building block in the synthesis of certain surfactants. researchgate.net Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids or between a liquid and a solid. The synthesis of surfactants from o-phenylphenol typically involves chemical modifications to introduce hydrophilic (water-attracting) and hydrophobic (water-repelling) moieties into the molecule. The biphenyl group of o-phenylphenol constitutes a significant part of the hydrophobic portion of the resulting surfactant molecule. These specialized surfactants can be used in various applications, including as emulsifiers, detergents, and wetting agents. google.com

A significant application of o-phenylphenol is in the synthesis of the flame retardant intermediate, 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO). google.comwikipedia.org DOPO is a highly effective, halogen-free flame retardant used in a wide range of polymers to enhance their fire resistance. The synthesis of DOPO involves the reaction of o-phenylphenol with phosphorus trichloride (B1173362) in the presence of a catalyst. patsnap.com The resulting DOPO molecule can then be incorporated into various polymer matrices, either as an additive or as a reactive component in the polymer backbone.

The table below outlines the synthesis and application of DOPO from o-phenylphenol:

| Stage | Description |

| Precursor | o-Phenylphenol |

| Key Reagent | Phosphorus trichloride |

| Intermediate | 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) |

| Function | Halogen-free flame retardant |

| Application | Incorporation into various polymers to improve fire safety |

o-Phenylphenol also finds application in the field of imaging materials as a precursor for the synthesis of photographic developers. google.com Specifically, it can be used to create developers for pressure-sensitive and temperature-sensitive papers. These specialized papers are used in various printing and recording applications. The chemical properties of the o-phenylphenol-derived developers play a crucial role in the image-forming reactions within these materials. google.com

Functional Roles in Polymer Chemistry and Material Engineering

Beyond its role as a synthetic intermediate, o-phenylphenol and its derivatives, including the potassium salt, play direct functional roles in polymer chemistry and material engineering. These roles are primarily centered on modifying the properties and performance of polymeric materials.

o-Phenylphenol and its derivatives can undergo oxidative polymerization, leading to the formation of polyphenylphenol oligomers and polymers. nih.gov This property allows for the creation of novel polymeric materials with tailored characteristics. The bulky phenyl side group in these polymers can influence their physical properties, such as solubility and thermal stability.

In material engineering, o-phenylphenol is utilized as a dye carrier for synthetic fibers. google.comatamanchemicals.com This application facilitates the dyeing process of materials like polyester (B1180765) by swelling the fibers and allowing the dye molecules to penetrate more effectively, resulting in a more uniform and durable coloration.

Furthermore, o-phenylphenol and its salts can act as stabilizers in polymer materials. google.com Their antioxidant properties can help to protect the polymer from degradation caused by heat, light, and oxidation, thereby extending the service life of the material. The phenoxide group in this compound can be particularly effective in this regard. While direct evidence for this compound as a polymerization initiator is not extensively documented in the provided search results, alkali metal phenoxides are known to initiate anionic polymerization of certain monomers. This suggests a potential, albeit less common, role for this compound in initiating the synthesis of specific polymers.

Preservation Functions in Polymeric Systems (e.g., flexible plastics, adhesives)

O-Phenylphenol and its salts, including the potassium salt, are utilized as fungicides and disinfectants. researchgate.netnih.gov This antimicrobial activity is crucial for the preservation of various polymeric systems, such as flexible plastics and adhesives, protecting them from degradation caused by microorganisms. researchgate.net

The mechanism by which phenolics like this compound exert their antimicrobial effect involves the denaturation of proteins and the disruption of cell membranes. nih.gov This broad-spectrum activity makes it an effective preservative against a variety of fungi and bacteria that can compromise the integrity and longevity of polymeric materials.

In the context of specific polymers, o-phenylphenol and its sodium salt have been noted for their use in the rubber industry and in resins. researchgate.net While specific data for the potassium salt in flexible plastics like polyethylene (B3416737) and polypropylene (B1209903) or in specific adhesives like epoxies and polyurethanes is not extensively detailed in publicly available literature, the general application of o-phenylphenates as preservatives for plastics and adhesives is acknowledged. researchgate.net

Table 1: General Applications of o-Phenylphenol and its Salts as Preservatives

| Application Area | Function |

| Flexible Plastics | Inhibition of fungal and bacterial growth |

| Adhesives | Prevention of microbial degradation |

| Resins | Preservation and extension of shelf-life |

| Rubber Industry | Disinfectant and fungicide |

Impact on Polymerization Processes and Material Properties

The direct impact of this compound on polymerization processes is not well-documented in scientific literature. While alkali metal alkoxides and phenoxides can influence polymerization kinetics, specific studies detailing the role of this compound as a catalyst, initiator, or chain transfer agent in common polymerization methods (e.g., radical, anionic, cationic polymerization) are scarce. researchgate.netrsc.org